molecular formula C18H18N2O4 B5804331 4-methoxy-3-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide

4-methoxy-3-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide

Cat. No. B5804331
M. Wt: 326.3 g/mol
InChI Key: FYZJPSFLXSYMMZ-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of 1-naphthylamine and is commonly referred to as MNBA.

Mechanism of Action

The mechanism of action of MNBA is not fully understood, but it is believed to exert its effects through the inhibition of various signaling pathways such as NF-κB and MAPK. These pathways are known to play a crucial role in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
MNBA has been found to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the production of pro-inflammatory cytokines and growth factors. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of MNBA is its high potency and selectivity towards its target molecules. However, its limited solubility in water can pose a challenge in its use in in vivo studies. Additionally, its potential toxicity and side effects need to be thoroughly investigated before its clinical use.

Future Directions

MNBA has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in clinical trials. Future studies could focus on optimizing its chemical structure to improve its solubility and bioavailability. Additionally, its potential use in combination therapy with other drugs could also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of MNBA involves the reaction of 4-methoxy-3-nitrobenzoic acid with 5,6,7,8-tetrahydro-1-naphthylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure MNBA.

Scientific Research Applications

MNBA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo.

properties

IUPAC Name

4-methoxy-3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-24-17-10-9-13(11-16(17)20(22)23)18(21)19-15-8-4-6-12-5-2-3-7-14(12)15/h4,6,8-11H,2-3,5,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZJPSFLXSYMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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